molecular formula C14H16N2O4S B11031984 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol

Cat. No.: B11031984
M. Wt: 308.35 g/mol
InChI Key: XWPREFFGIIZEPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol is a synthetic organic compound characterized by its unique structure, which includes a dioxidotetrahydrothiophene ring, a methoxyphenyl group, and a pyrazol-5-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring can be formed through a cyclization reaction.

    Introduction of the Methoxyphenyl Group: This step can be achieved by reacting the intermediate with a methoxyphenyl halide under nucleophilic substitution conditions.

    Formation of the Dioxidotetrahydrothiophene Ring:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene ring.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups like halides, amines, or hydroxyl groups.

Scientific Research Applications

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor or modulator of specific biological pathways.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

    1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-ol: Lacks the methoxy group on the phenyl ring.

    1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol: Has the methoxy group in a different position on the phenyl ring.

Uniqueness: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, its stability, and its overall efficacy in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-(3-methoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C14H16N2O4S/c1-20-12-4-2-3-10(7-12)13-8-14(17)16(15-13)11-5-6-21(18,19)9-11/h2-4,7-8,11,15H,5-6,9H2,1H3

InChI Key

XWPREFFGIIZEPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)N(N2)C3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.